molecular formula C10H14N2O B13550694 2-Cyano-2-cycloheptylideneacetamide

2-Cyano-2-cycloheptylideneacetamide

Cat. No.: B13550694
M. Wt: 178.23 g/mol
InChI Key: ZHBKHLRTRHDKSN-UHFFFAOYSA-N
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Description

2-Cyano-2-cycloheptylideneacetamide is an organic compound with the molecular formula C10H15NO It is a derivative of cyanoacetamide and features a cycloheptylidene group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cycloheptylideneacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of cycloheptanone with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cycloheptylideneacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-2-cycloheptylideneacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-2-cycloheptylideneacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-2-cyclopentylideneacetamide: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.

    2-Cyano-N-(2-chlorobenzylidene)acetohydrazide: Contains a benzylidene group and is used in similar applications.

    2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide: Another benzylidene derivative with potential biological activities

Uniqueness

2-Cyano-2-cycloheptylideneacetamide is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyano-2-cycloheptylideneacetamide

InChI

InChI=1S/C10H14N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13)

InChI Key

ZHBKHLRTRHDKSN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C#N)C(=O)N)CC1

Origin of Product

United States

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